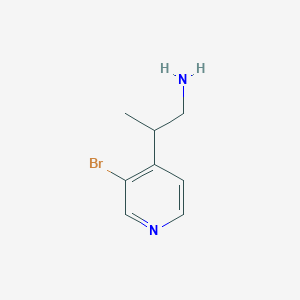

2-(3-Bromopyridin-4-yl)propan-1-amine

Descripción

The chemical entity 2-(3-Bromopyridin-4-yl)propan-1-amine is a substituted pyridine (B92270) derivative. Its structure is characterized by a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted at the 3-position with a bromine atom and at the 4-position with a 1-aminopropan-2-yl group. This combination of a halogenated aromatic core and an aliphatic amine side chain makes it a molecule of interest for synthetic chemists.

The pyridine ring itself is a cornerstone in the development of biologically active compounds. nih.gov The introduction of a bromine atom and an aminoalkyl group at specific positions creates a multifunctional platform. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, while the primary amine offers a site for numerous chemical modifications.

Halogenated pyridines are a critical class of intermediates in organic synthesis. nih.gov The presence of a halogen, such as bromine, on the electron-deficient pyridine ring significantly influences the molecule's reactivity. wikipedia.org Specifically, the bromine atom at the 3-position and the alkyl-amine at the 4-position of the pyridine ring in 2-(3-Bromopyridin-4-yl)propan-1-amine create a distinct electronic and steric environment.

The pyridine nucleus is inherently electron-deficient, a property that is enhanced by the electronegative nitrogen atom. pharmaguideline.com The bromine atom at the C3 position further withdraws electron density from the ring. This electronic arrangement makes the C-Br bond susceptible to participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern synthetic chemistry. wikipedia.org Halopyridines are widely recognized as key building blocks for pharmaceuticals and agrochemicals. nih.govacs.org

Interactive Table: Structural Features of 2-(3-Bromopyridin-4-yl)propan-1-amine

| Structural Component | Position | Description of Significance |

|---|---|---|

| Pyridine Core | - | A foundational aromatic heterocycle found in numerous bioactive molecules and ligands. Its electron-deficient nature governs its reactivity. |

| Bromo Substituent | C3 | An essential functional group that acts as a key site for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. |

The significance of 2-(3-Bromopyridin-4-yl)propan-1-amine in organic synthesis research lies in its potential as a versatile building block. The strategic placement of its functional groups allows for sequential and selective chemical modifications.

The bromine atom is arguably its most significant feature for synthetic diversification. It can serve as a precursor in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for forming new carbon-carbon bonds or the Buchwald-Hartwig amination for creating carbon-nitrogen bonds. wikipedia.orgontosight.aimdpi.com These reactions are cornerstones of modern drug discovery and materials science, enabling the assembly of complex molecular architectures from simpler precursors. mdpi.com

Furthermore, the primary amine on the propan-1-amine side chain is a versatile functional group. It can readily undergo reactions like acylation, alkylation, and reductive amination to introduce a wide array of substituents. This allows for the systematic modification of the molecule's properties, a common strategy in medicinal chemistry for optimizing the biological activity of a lead compound. The pyridine nitrogen itself can act as a Lewis base, participating in coordination with metal ions. pharmaguideline.com

The combination of these features makes compounds like 2-(3-Bromopyridin-4-yl)propan-1-amine valuable intermediates. They provide a robust scaffold upon which chemists can build molecular complexity, making them important tools in the synthesis of novel compounds for various applications. researchgate.net

Interactive Table: Potential Research Applications

| Application Area | Rationale |

|---|---|

| Intermediate for Cross-Coupling | The C3-bromine atom is a prime site for reactions like Suzuki and Buchwald-Hartwig, allowing for the introduction of diverse aryl, heteroaryl, or amino groups. ontosight.ai |

| Fragment for Medicinal Chemistry | The molecule combines a rigid heterocyclic core with a flexible amine-containing side chain, a common motif in pharmacologically active compounds. nih.gov |

| Building Block for Ligand Synthesis | The presence of two nitrogen atoms (one in the pyridine ring, one in the amine side chain) makes it a potential candidate for the synthesis of bidentate ligands for catalysis or coordination chemistry. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromopyridin-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6(4-10)7-2-3-11-5-8(7)9/h2-3,5-6H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGPGXISOWSTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromopyridin 4 Yl Propan 1 Amine

Established Synthetic Routes to the Core Structure

The formation of the 3-bromopyridin-4-yl scaffold is a critical step in the synthesis of the target compound. Established methods typically involve either the direct functionalization of a pre-existing pyridine (B92270) ring or the construction of the substituted pyridine ring from acyclic precursors.

Strategies Involving Pyridine Ring Functionalization

A common approach to the 3-bromopyridin-4-yl core begins with commercially available pyridine derivatives. Direct bromination of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom. However, electrophilic bromination of activated pyridines, such as aminopyridines, is a viable strategy. For instance, 4-aminopyridine (B3432731) can be selectively brominated at the 3-position using reagents like N-bromosuccinimide (NBS). chemicalbook.com The resulting 4-amino-3-bromopyridine (B79700) can then serve as a key intermediate.

Another strategy involves the synthesis of 3-bromopyridine (B30812) itself, which can be achieved by reacting pyridine with a hydrobromic acid solution in the presence of hydrogen peroxide. researchgate.net Subsequent functionalization at the 4-position is necessary to introduce the side chain or a precursor. This can be accomplished through various methods, including nucleophilic aromatic substitution on an activated derivative or through metal-catalyzed cross-coupling reactions.

Approaches for the Propane-1-amine Side Chain Introduction

Once the 3-bromopyridin-4-yl core is established, the next crucial step is the introduction of the propane-1-amine side chain at the 4-position. A direct alkylation of a 4-halo-3-bromopyridine with a suitable propane-1-amine equivalent can be challenging due to the reactivity of the amine functionality. Therefore, a protected or precursor form of the side chain is often employed.

One potential strategy involves the reaction of a 4-lithiated or 4-Grignard derivative of 3-bromopyridine with a suitable electrophile containing a three-carbon chain. For example, reaction with propylene (B89431) oxide would introduce a 2-hydroxypropyl group, which could then be converted to the corresponding amine. Alternatively, reaction with a protected 1-halopropane derivative followed by deprotection and amination steps could be envisioned.

A more contemporary approach involves transition metal-catalyzed cross-coupling reactions, which are discussed in more detail in the following sections. These methods offer greater functional group tolerance and milder reaction conditions for the introduction of the alkylamine side chain.

Novel and Evolving Synthetic Approaches for 2-(3-Bromopyridin-4-yl)propan-1-amine

Modern synthetic organic chemistry has seen a surge in the development of transition metal-catalyzed reactions that enable the efficient and selective formation of carbon-carbon and carbon-nitrogen bonds. These methods are highly applicable to the synthesis of complex molecules like 2-(3-Bromopyridin-4-yl)propan-1-amine.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted aromatic and heteroaromatic compounds. These reactions offer a versatile platform for the functionalization of the pyridine ring and the introduction of the desired side chain.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for the formation of C-N bonds. wikipedia.org While this reaction is typically used to form arylamines from aryl halides, it can be adapted for the synthesis of the target molecule. For instance, if a precursor with a leaving group on the propyl side chain is coupled to a 4-amino-3-bromopyridine, this could be a viable route. More directly, palladium catalysts have been shown to be effective for the amination of chloropyridines, demonstrating their utility in functionalizing the pyridine core. wikipedia.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

| Catalyst System | Typical Reaction Conditions | Substrate Scope |

| Pd(OAc)₂ / Bulky Phosphine Ligand | Base (e.g., NaOt-Bu, K₃PO₄), Solvent (e.g., Toluene, Dioxane), 80-110 °C | Aryl and heteroaryl halides/triflates with primary/secondary amines |

This table represents typical conditions for palladium-catalyzed aminations and may require optimization for the specific synthesis of 2-(3-Bromopyridin-4-yl)propan-1-amine.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. alchempharmtech.com This reaction is well-suited for the introduction of the propan-1-amine side chain onto the 3-bromopyridine core.

A plausible synthetic route would involve the Suzuki-Miyaura coupling of a 3-bromo-4-halopyridine with a suitable organoboron reagent containing the protected 2-aminopropyl moiety. For example, a boronic acid or ester derivative of N-Boc-2-methylallylamine could be coupled, followed by reduction of the double bond and deprotection of the amine.

Alternatively, 3-bromopyridine can be converted to 3-pyridylboronic acid, which can then participate in Suzuki-Miyaura reactions. organic-chemistry.org However, for the synthesis of the target compound, functionalization at the 4-position is required. Therefore, a more direct approach would be the coupling of a 4-substituted-3-bromopyridine. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system.

| Catalyst System | Typical Reaction Conditions | Substrate Scope |

| Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene), 80-120 °C | Aryl and heteroaryl halides/triflates with organoboron reagents |

This table represents typical conditions for Suzuki-Miyaura cross-coupling reactions and would require specific adaptation and optimization for the synthesis of 2-(3-Bromopyridin-4-yl)propan-1-amine.

Other transition metal-catalyzed cross-coupling reactions such as the Negishi coupling (using organozinc reagents) wikipedia.orgrsc.org and the Sonogashira coupling (using terminal alkynes) scirp.orgwikipedia.orgorganic-chemistry.org also offer potential avenues for the introduction of a functionalized three-carbon side chain, which could then be elaborated to the desired propan-1-amine.

Negishi Coupling Approaches

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.org This method is highly versatile, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms, making it suitable for complex syntheses. wikipedia.org In the context of synthesizing 2-(3-bromopyridin-4-yl)propan-1-amine, a Negishi approach would typically involve the coupling of a 3-bromo-4-halopyridine derivative with an organozinc reagent corresponding to the propan-1-amine side chain, or a precursor thereof.

The general reaction involves an organic halide (R-X) and an organozinc reagent (R'-ZnX') coupled in the presence of a palladium or nickel catalyst to form R-R'. wikipedia.org Palladium catalysts are often preferred due to their higher yields and tolerance for a wide range of functional groups. wikipedia.org Key to the success of this approach is the preparation of the appropriate organozinc species. Recent advancements have focused on continuous flow protocols for both the generation of alkylzinc halides and the subsequent cross-coupling, offering superior control over reaction parameters compared to traditional batch methods. nih.gov

| Parameter | Description | Reference |

| Reaction Type | Cross-coupling | wikipedia.org |

| Catalysts | Palladium(0) or Nickel(0/II) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) | wikipedia.org |

| Reactants | Organic halide (e.g., 3-bromo-4-chloropyridine), Organozinc reagent | wikipedia.org |

| Key Feature | Formation of a C(sp²)-C(sp³) bond | nih.gov |

While specific examples detailing the synthesis of 2-(3-bromopyridin-4-yl)propan-1-amine via Negishi coupling are not prevalent in the provided literature, the methodology has been successfully applied to a broad range of heteroaromatic halides to produce α-heteroaryl structures. nih.gov The synthesis would likely proceed by coupling a suitable 4-substituted-3-bromopyridine with a protected aminopropylzinc reagent.

Lithiation and Organometallic Strategies

Lithiation provides a direct method for the functionalization of aromatic and heteroaromatic rings. This strategy involves the deprotonation of a C-H bond or a halogen-metal exchange to create a highly reactive organolithium intermediate. This intermediate can then react with a variety of electrophiles to introduce a desired side chain.

For the synthesis of 2-(3-bromopyridin-4-yl)propan-1-amine, a potential route involves the halogen-metal exchange of a di-halogenated pyridine, such as 3,4-dibromopyridine. Treatment with an alkyllithium reagent like n-butyllithium at low temperatures would selectively form the 4-lithiopyridine (B8661376) intermediate due to the higher reactivity of the bromine at the 4-position. This organolithium species can then be reacted with an appropriate electrophile, such as a protected 2-aminopropyl derivative, to install the side chain. Alternatively, lithiation of 3-bromopyridine can generate 3-lithiopyridine, which can then be used in subsequent reactions. researchgate.net The choice of solvent and temperature is critical to control the reaction and avoid side products. researchgate.net

| Strategy | Description | Key Intermediate | Reference |

| Halogen-Metal Exchange | Reaction of a dihalopyridine with an alkyllithium reagent. | 4-Lithio-3-bromopyridine | researchgate.net |

| Deprotonation | Direct removal of a proton using a strong lithium base. | Lithiated pyridine species | researchgate.net |

This approach offers a powerful way to create the core structure, which can then be further modified to yield the final amine product.

Reductive Amination Protocols

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org This two-step, often one-pot, process involves the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comacsgcipr.org This method is valued for its efficiency and the use of mild reaction conditions. wikipedia.org

A plausible reductive amination route to 2-(3-bromopyridin-4-yl)propan-1-amine would start with the corresponding ketone, (3-bromopyridin-4-yl)acetone. This ketone would be reacted with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the starting ketone but are effective at reducing the intermediate imine. masterorganicchemistry.com

| Starting Material | Reagents | Reducing Agent | Key Features | Reference |

| (3-Bromopyridin-4-yl)acetone | Ammonia source (e.g., NH₄OAc) | NaBH₃CN, NaBH(OAc)₃, or catalytic hydrogenation | One-pot procedure, mild conditions, avoids over-alkylation. | wikipedia.orgmasterorganicchemistry.comacsgcipr.org |

This protocol represents a direct and high-yielding pathway to the target primary amine, provided the precursor ketone is readily accessible.

Stereoselective Synthesis of 2-(3-Bromopyridin-4-yl)propan-1-amine and its Chiral Intermediates

Many pharmaceutical compounds are chiral, and often only one enantiomer exhibits the desired biological activity. wikipedia.org Therefore, methods for stereoselective synthesis are of paramount importance.

Chiral Auxiliary and Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce enantiomerically pure compounds. sigmaaldrich.com One effective strategy is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and recycled. sigmaaldrich.com Common chiral auxiliaries include Evans oxazolidinones and sulfinamides, such as tert-butanesulfinamide. wikipedia.orgyale.edu

In the synthesis of chiral amines, tert-butanesulfinamide has proven to be a versatile reagent. yale.edu The synthesis would involve the condensation of the precursor ketone, (3-bromopyridin-4-yl)acetone, with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, for example with a borohydride (B1222165) reagent, would yield a sulfinamide intermediate. The stereochemistry of the reduction is controlled by the bulky tert-butyl group of the auxiliary. Finally, acidic hydrolysis cleaves the auxiliary to afford the desired chiral primary amine in high enantiomeric excess. yale.edu

| Method | Chiral Reagent/Auxiliary | Key Step | Advantages | Reference |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Diastereoselective reduction of a chiral N-sulfinyl imine | High enantioselectivity, auxiliary is recoverable | yale.edu |

| Asymmetric Catalysis | Chiral catalyst with H₂ | Asymmetric reduction of an imine intermediate | High efficiency, atom economy | wikipedia.org |

Catalytic asymmetric synthesis represents an alternative where a small amount of a chiral catalyst is used to generate a large quantity of enantiomerically enriched product.

Diastereoselective Methodologies

Diastereoselective reactions are employed when a molecule already contains a stereocenter, and the goal is to introduce a new one with a specific configuration relative to the existing one. researchgate.net In the context of synthesizing analogs or more complex derivatives of 2-(3-bromopyridin-4-yl)propan-1-amine, if a chiral center is already present in the pyridine or side-chain precursor, it can influence the stereochemical outcome of subsequent reactions.

For instance, in the total synthesis of natural products, existing stereocenters within a molecule are often used to direct the formation of new ones, a strategy that is central to the assembly of complex polyfunctionalized amine derivatives. researchgate.netnih.gov While a specific diastereoselective synthesis for the title compound is not detailed, the principles are widely applied in organic synthesis. A reaction such as an aldol (B89426) addition or an alkylation on a substrate containing a chiral auxiliary would proceed diastereoselectively to set the stereochemistry of the side chain before its conversion to the amine. tcichemicals.com

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization is a critical process that involves systematically varying parameters such as catalyst, solvent, temperature, and reactant concentrations to maximize the yield and purity of the product while minimizing reaction time and side products. researchgate.net

For cross-coupling reactions like the Negishi or Suzuki coupling, optimization often focuses on the choice of catalyst and ligand. nih.gov For example, in Suzuki-Miyaura cross-couplings, different palladium catalysts and ligands can have a dramatic effect on the reaction outcome. A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines found that Pd(PPh₃)₄ was effective, and scaling up the reaction required adjusting the temperature and reaction time to maintain a high yield of 83%. nih.gov

In reductive amination, optimization might involve screening different reducing agents or adjusting the pH of the reaction medium to favor imine formation and subsequent reduction. organic-chemistry.org The table below illustrates typical parameters that are varied during the optimization process.

| Reaction Type | Parameters for Optimization | Goal | Reference |

| Cross-Coupling | Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Ligand, Base (e.g., K₂CO₃, K₃PO₄), Solvent, Temperature | Maximize yield, minimize side products (e.g., dehalogenation, diarylation) | nih.govnih.gov |

| Reductive Amination | Reducing agent, Solvent, pH, Temperature, Amine source | Improve chemoselectivity, increase yield, prevent over-alkylation | organic-chemistry.org |

| Lithiation | Solvent (e.g., Toluene), Temperature, Alkyllithium reagent | Prevent side reactions, improve yield of desired organometallic intermediate | researchgate.net |

Systematic optimization ensures that a synthetic method is not only feasible but also practical, scalable, and economically viable for producing 2-(3-bromopyridin-4-yl)propan-1-amine. researchgate.net

Chemical Reactivity and Transformations of 2 3 Bromopyridin 4 Yl Propan 1 Amine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, and possessing a bromine substituent, is amenable to several types of reactions.

The bromine atom at the 3-position of the pyridine ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method is widely used to form biaryl structures or to introduce alkyl or vinyl groups. The general conditions often involve a palladium catalyst like Pd(OAc)₂ or a pre-formed complex, a phosphine (B1218219) ligand, and a base such as sodium carbonate in an aqueous or mixed solvent system. nih.govrsc.org Microwave irradiation can significantly accelerate these reactions. mdpi.com

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction couples the bromopyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org Ligand-free conditions have also been developed for this transformation. rsc.org

Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the bromopyridine with an amine. This is a powerful tool for synthesizing more complex substituted pyridines.

Stille Coupling: The Stille coupling involves the reaction of the bromopyridine with an organostannane reagent, catalyzed by palladium, to form a new carbon-carbon bond. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Arylamine |

| Stille | Organostannane | Pd catalyst | Biaryl or vinylpyridine |

The nitrogen atom in the pyridine ring is basic and can undergo reactions typical of tertiary amines.

N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the pyridine nitrogen to an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This introduces a positive charge on the nitrogen atom and further influences the reactivity of the ring.

Reactivity of the Primary Amine Moiety

The primary amine group on the propanamine side chain is a versatile functional group that readily participates in a variety of reactions to form amides, sulfonamides, and new carbon-nitrogen bonds.

Acylation: The primary amine can be easily acylated using acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. researchgate.netbath.ac.ukresearchgate.netmdpi.com This is a common strategy for peptide synthesis and for introducing a wide range of functional groups. mdpi.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for alkylation.

Arylation: The primary amine can undergo arylation through reactions like the Buchwald-Hartwig amination, coupling with an aryl halide to form a diarylamine.

Table 2: Common Reactions of the Primary Amine Group

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide, Aldehyde/Ketone (reductive amination) | Secondary/Tertiary amine |

| Arylation | Aryl halide (e.g., Buchwald-Hartwig) | Secondary arylamine |

The presence of both the pyridine ring and the primary amine allows for intramolecular cyclization reactions to form fused heterocyclic systems. For example, under appropriate conditions, the amine could potentially react with a suitably positioned group on the pyridine ring (introduced via substitution at the bromine) to form a new ring. More commonly, intermolecular cyclization reactions with bifunctional reagents can be employed. For instance, reaction with β-ketoesters or similar compounds can lead to the formation of fused pyrimidine (B1678525) rings. semanticscholar.orgscilit.comresearchgate.netmdpi.comnih.gov

Mechanisms of Key Transformations Involving 2-(3-Bromopyridin-4-yl)propan-1-amine

The mechanisms of the palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the bromopyridine, inserting itself into the carbon-bromine bond to form a palladium(II) complex.

Transmetalation (for Suzuki, Stille) or Carbopalladation (for Heck): In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium complex. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The reactions of the primary amine, such as acylation, typically proceed through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aryl halides. fishersci.se In the context of pyridine, the electronegative nitrogen atom influences the ring's electronic properties, making it more susceptible to nucleophilic attack than benzene. However, the SNAr reaction on a pyridine ring is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups.

For 3-bromopyridine (B30812) derivatives like 2-(3-bromopyridin-4-yl)propan-1-amine, direct SNAr is challenging. The typical addition-elimination mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com This intermediate is best stabilized when the negative charge can be delocalized onto an electron-withdrawing group, particularly those located at the ortho or para positions relative to the leaving group. In the 3-bromopyridine system, the ring nitrogen is at a meta position relative to the bromine, providing less effective stabilization of the intermediate compared to substitutions at the 2- or 4-positions.

Despite the lower reactivity of the 3-position, alternative SNAr pathways can be considered under specific conditions. One such pathway involves the formation of a highly reactive pyridyne intermediate via an elimination-addition mechanism. researchgate.net This can occur in the presence of a very strong base. Mechanistic studies on 3-bromopyridines have shown that base-catalyzed isomerization can occur, leading to the formation of 4-bromopyridines through a pyridyne intermediate. researchgate.net This isomerized product could then undergo a more facile nucleophilic substitution at the 4-position. Therefore, a reaction intended to substitute the bromine at the 3-position might yield a 4-substituted product instead, depending on the reaction conditions. researchgate.net

Metal-Catalyzed Reaction Mechanisms

Metal-catalyzed cross-coupling reactions represent the most prevalent and versatile strategy for the functionalization of 2-(3-bromopyridin-4-yl)propan-1-amine at the C-3 position. Palladium-catalyzed reactions, in particular, have become indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds, offering high efficiency and broad functional group tolerance. wikipedia.orgrsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org For 2-(3-bromopyridin-4-yl)propan-1-amine, this reaction allows for the substitution of the bromine atom with a wide variety of alkyl, alkenyl, or aryl groups.

The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for 3-bromopyridine substrates. researchgate.net The choice of conditions is crucial for achieving high yields and preventing side reactions. researchgate.netacs.org

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | 95% | researchgate.net |

| 3-Bromopyridine | 3-Thienyl DABO Boronate | Pd(OAc)₂/cataCXium A | Base-Free | Dioxane | 73% | acs.org |

| 3-Bromoquinoline | 2,3-Dichloro-4-pyridylboronic acid | Pd(PPh₃)₂Cl₂/PtBu₃ | K₃PO₄ | DME | High | acs.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly effective for coupling aryl halides with a broad range of primary and secondary amines. organic-chemistry.org For 2-(3-bromopyridin-4-yl)propan-1-amine, this transformation would involve coupling a different amine to the C-3 position of the pyridine ring. It is important to note that the primary amine on the propanamine side chain could potentially interfere or undergo self-coupling, necessitating a protection strategy for that group before performing a Buchwald-Hartwig reaction on the aryl bromide.

The mechanism is similar to the Suzuki coupling and involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The choice of ligand is critical for the success of this reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.orgnih.gov Different generations of catalysts and ligands have been developed to expand the scope and improve the efficiency of the reaction. wikipedia.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOtBu | Toluene | 60% | chemspider.com |

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 79% | nih.gov |

| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 78% | nih.gov |

Design and Synthesis of Derivatives and Analogs of 2 3 Bromopyridin 4 Yl Propan 1 Amine

Structural Modifications for Enhanced Reactivity or Specific Research Objectives

The inherent reactivity of the functional groups in 2-(3-bromopyridin-4-yl)propan-1-amine makes it a valuable starting material for chemical synthesis. The bromine atom on the pyridine (B92270) ring and the primary amine on the side chain are key sites for modification.

The 3-bromo substituent is particularly significant. As an aryl bromide, it can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgnih.gov This allows for the introduction of a vast array of substituents at the 3-position of the pyridine ring. For instance, a common strategy involves the halogen-metal exchange of 3-bromopyridine (B30812) to form a 3-lithiopyridine intermediate. researchgate.net This organolithium reagent can then be reacted with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds, effectively replacing the bromine atom with other functional groups. researchgate.net This approach is fundamental for creating libraries of analogs to probe biological targets or develop new materials.

Introduction of Diverse Functional Groups

A functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. pressbooks.pubpressbooks.pub Introducing new functional groups onto the 2-(3-bromopyridin-4-yl)propan-1-amine scaffold is a primary strategy for creating derivatives with novel properties.

The primary amine (-NH2) is a versatile handle for introducing a wide range of functionalities. masterorganicchemistry.com For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These modifications can alter the electronic properties and hydrogen-bonding capacity of the molecule. The basicity of the nitrogen atom can also be modulated through these transformations.

Furthermore, the pyridine ring itself can be functionalized. The bromine atom can be replaced with various groups through cross-coupling reactions. wikipedia.org For example, Suzuki coupling with arylboronic acids can introduce substituted phenyl rings, while Sonogashira coupling can install alkyne moieties. These modifications significantly expand the chemical space accessible from the parent compound, allowing for the synthesis of derivatives with tailored electronic and steric properties.

Pyridine Ring Modifications in Analogs

Modifying the substituents on the pyridine ring has a profound impact on the electronic properties and biological activity of 4-aminopyridine (B3432731) analogs. nih.govnih.gov Structure-activity relationship (SAR) studies on related 4-pyridine derivatives demonstrate that even minor changes to the ring's substitution pattern can lead to significant shifts in potency and efficacy for specific biological targets. nih.gov

For instance, the introduction of an alkoxy group, such as methoxy (B1213986) (-OCH3) or ethoxy (-OC2H5), at the 3-position (replacing the bromine) has been shown to enhance potency in certain contexts. nih.gov In one study, 3-methoxy and 3-ethoxy derivatives exhibited significantly higher activity compared to unsubstituted or chloro-substituted analogs. nih.gov Conversely, introducing a chloro or dimethyl substitution at the same position led to a loss of potency, highlighting the sensitivity of the molecule's activity to the electronic nature of the substituent. nih.gov

The position of the substituent is also critical. Studies on 4-aminopyridine derivatives have shown that placing an electron-withdrawing group like trifluoromethyl (-CF3) at the 3-position results in a different activity profile compared to placing it at the 2-position. nih.gov These findings underscore the importance of systematic exploration of the pyridine ring's substitution pattern to optimize the desired properties of the resulting analogs.

| Compound ID | Modification at 3-Position | Modification at 5-Position | Relative Potency |

|---|---|---|---|

| 2a | -CH3 | - | Decreased |

| 2b | -CH2CH3 | - | Increased (10-fold) |

| 2c | -OCH3 | - | Significantly Increased |

| 2d | -OCH2CH3 | - | Significantly Increased |

| 2e | -Cl | - | Decreased |

| 2f | -CH3 | -CH3 | Decreased |

| 2g | -OCH3 | -CH3 | Highest Potency |

Side Chain Elongation and Diversification

Alterations to the 2-(propan-1-amine) side chain offer another avenue for creating analogs with distinct properties. Modifications can include changing the length of the alkyl chain, introducing unsaturation, or adding other functional groups. These changes can affect the molecule's flexibility, lipophilicity, and ability to interact with biological targets.

Examples of side-chain diversification include:

Introduction of a hydroxyl group: Analogs such as 2-(3-bromopyridin-4-yl)propan-2-ol (B2839939) feature a tertiary alcohol on the side chain. guidechem.com This adds a polar, hydrogen-bond-donating group, which can influence solubility and target binding.

Introduction of unsaturation: The analog 2-(3-bromopyridin-4-yl)prop-2-en-1-amine contains a double bond in the side chain, which introduces conformational rigidity compared to the saturated parent compound. nih.gov

Chain elongation and functionalization: The core structure can be extended. For example, propylamine (B44156) itself is a simple alkylamine, and its derivatives can feature longer or more complex alkyl chains, sometimes incorporating other functional groups like ethers. ontosight.ainih.gov

These modifications highlight the modular nature of the 2-(3-bromopyridin-4-yl)propan-1-amine scaffold, allowing for systematic exploration of its chemical space to develop new compounds for various scientific applications.

| Analog Name | Modification to Propan-1-amine Side Chain | Reference |

|---|---|---|

| 2-(3-bromopyridin-4-yl)propan-2-ol | Amine at C1 replaced with hydroxyl; additional methyl at C2 | guidechem.com |

| 2-(3-bromopyridin-4-yl)prop-2-en-1-amine | Introduction of a C2-C3 double bond | nih.gov |

Computational Studies on 2 3 Bromopyridin 4 Yl Propan 1 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. aps.org

Electronic Structure Analysis

The electronic structure of 2-(3-Bromopyridin-4-yl)propan-1-amine dictates its fundamental chemical and physical properties. DFT calculations are commonly employed to investigate the electronic characteristics of similar pyridine (B92270) derivatives. researchgate.netnih.gov An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For substituted aminopyridines, studies have shown that the distribution of these frontier orbitals is significantly influenced by the nature and position of the substituents. researchgate.net For 2-(3-Bromopyridin-4-yl)propan-1-amine, the electron-withdrawing bromine atom and the electron-donating aminopropane group would have competing effects on the electron density of the pyridine ring. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich areas (typically around the nitrogen atom of the pyridine and the amine group) and electron-poor regions. nih.gov

Table 1: Hypothetical Electronic Properties of 2-(3-Bromopyridin-4-yl)propan-1-amine Calculated using DFT

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 D | Measures the molecule's overall polarity |

Note: These values are illustrative and based on typical ranges observed for similar molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an invaluable tool for predicting the course of chemical reactions. For 2-(3-Bromopyridin-4-yl)propan-1-amine, this could involve modeling its synthesis or its subsequent reactions. For instance, the synthesis of substituted pyridines can be intricate, and DFT calculations can help elucidate the reaction mechanisms. researchgate.net

Transition state theory is used to calculate the activation energies of potential reaction pathways, thereby predicting the most likely products. researchgate.net For example, in nucleophilic aromatic substitution reactions involving bromopyridines, computational models can predict the regioselectivity of the reaction. researchgate.netreddit.com The model would involve locating the transition state structure for the addition of a nucleophile to the pyridine ring and calculating its energy relative to the reactants. This approach has been successfully used to understand the reactivity of pyridinium (B92312) compounds in various cyclization reactions. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a bridge between static quantum chemical calculations and real-world systems. mdpi.com An MD simulation of 2-(3-Bromopyridin-4-yl)propan-1-amine, either in a solvent or interacting with a biological macromolecule, would reveal its conformational preferences and intermolecular interactions.

By simulating the molecule in an aqueous environment, for example, one could study the hydration shell and the dynamics of hydrogen bonding between the amine group, the pyridine nitrogen, and water molecules. Such simulations are crucial for understanding the solubility and transport properties of a molecule. In the context of drug discovery, MD simulations are used to study the stability of a ligand bound to a protein target, providing information on the binding free energy and the key interactions that stabilize the complex. nih.govacs.org

In Silico Screening and Library Design for Synthetic Exploration

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of having a desired biological activity or property. labo-code.com Starting with the scaffold of 2-(3-Bromopyridin-4-yl)propan-1-amine, a virtual library of derivatives could be generated by systematically modifying the substituents. nih.gov

This library could then be screened against a biological target using molecular docking simulations. malariaworld.org The docking scores would provide a ranking of the compounds based on their predicted binding affinity. This approach allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources. auctoresonline.org Such strategies have been effectively used in the discovery of novel inhibitors for various enzymes, including those involving pyridine-based compounds. nih.gov

Table 2: Example of a Virtual Library Based on the 2-(3-Bromopyridin-4-yl)propan-1-amine Scaffold

| Derivative | Modification | Predicted Property (e.g., Docking Score) |

| 1 | R = -CH3 on amine | -8.5 kcal/mol |

| 2 | R = -C2H5 on amine | -8.2 kcal/mol |

| 3 | Bromine at position 5 | -7.9 kcal/mol |

| 4 | Fluorine at position 3 | -9.1 kcal/mol |

Note: The docking scores are hypothetical and for illustrative purposes.

Theoretical Prediction of Chemical Behavior and Selectivity

The chemical behavior and selectivity of 2-(3-Bromopyridin-4-yl)propan-1-amine can be predicted using a combination of the computational methods described above. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govacs.org By developing a QSAR model for a set of pyridine derivatives, the activity of a new compound like 2-(3-Bromopyridin-4-yl)propan-1-amine could be predicted. nih.govresearchgate.net

The regioselectivity of reactions involving the pyridine ring can be predicted by analyzing the calculated atomic charges, frontier molecular orbital densities, and the stability of possible reaction intermediates. nih.gov For example, in electrophilic aromatic substitution, the position with the highest electron density is generally favored for attack. Conversely, in nucleophilic aromatic substitution, positions with lower electron density are more susceptible to attack. Computational studies on the reactivity of covalent drugs have shown a strong correlation between electronic effects of substituents and their reactivity. nih.gov

2 3 Bromopyridin 4 Yl Propan 1 Amine As a Versatile Synthetic Building Block

Precursor in Heterocyclic Synthesis

The unique arrangement of functional groups in 2-(3-Bromopyridin-4-yl)propan-1-amine makes it an adept precursor for the synthesis of various heterocyclic compounds. Amines are well-established as crucial components in the formation of nitrogen-containing rings, which are prevalent in medicinal chemistry and pharmacology. amerigoscientific.comresearchgate.net

The primary amine of the propanamine side chain can readily participate in condensation and cyclization reactions. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of diverse heterocyclic cores such as pyrazoles or pyridazines. researchgate.net This reactivity is fundamental to building molecular libraries of potential bioactive compounds.

Furthermore, the bromo-pyridine moiety can be elaborated to create fused heterocyclic systems. One common strategy involves an initial reaction at the amine group to form an intermediate, followed by an intramolecular cyclization that utilizes the bromine atom as a leaving group or as a handle for a subsequent ring-closing reaction. This approach is instrumental in synthesizing complex fused systems like pyrrolopyridines (azaindoles), which are recognized as important scaffolds for developing kinase inhibitors and other therapeutic agents. nih.gov The synthesis of such compounds often relies on a sequence of cross-coupling and amination reactions to construct the final heterocyclic framework. nih.govresearchgate.net

| Heterocyclic Class | Typical Co-reactant | Reaction Type |

|---|---|---|

| Pyrrolopyridines | Halogenated Pyridines | Palladium-catalyzed Cross-Coupling / Cyclization |

| Pyridazines | Anhydrides (e.g., malic, succinic) | Condensation / Cyclization researchgate.net |

| Pyrazoles | β-Diketones (e.g., acetyl acetone) | Condensation / Cyclization researchgate.net |

| Pyrimidines | Amidines | Tandem Propargylation-Cyclization mdpi.com |

Scaffold for the Construction of Complex Organic Architectures

In the construction of elaborate organic molecules, 2-(3-Bromopyridin-4-yl)propan-1-amine serves as an ideal scaffold. Its bifunctional nature allows for the stepwise and controlled addition of different molecular fragments, enabling the synthesis of complex target structures with high precision.

The primary amine is a versatile handle for introducing substituents via amidation or reductive amination. This allows for the attachment of peptides, linkers, or other pharmacophores. Simultaneously, the bromine atom on the pyridine (B92270) ring is a key functional group for modern cross-coupling reactions. Palladium-catalyzed transformations, such as the Suzuki-Miyaura reaction (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), can be employed to introduce a wide variety of aryl, heteroaryl, or amino groups at the 3-position of the pyridine ring. nih.gov

This orthogonal reactivity is highly advantageous. A chemist can first modify the amine group while leaving the bromo group intact, and then use the bromo-substituent for a subsequent cross-coupling reaction, or vice versa. This strategic approach is fundamental in diversity-oriented synthesis, where a common scaffold is used to generate a large library of structurally diverse compounds for biological screening. mdpi.com

| Reaction Name | Bond Formed | Typical Reagent | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Aryl/Alkyl Boronic Acid or Ester | Biaryl or Alkyl-substituted Pyridine |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Primary or Secondary Amine | Amino-substituted Pyridine nih.gov |

| Sonogashira Coupling | Carbon-Carbon (C-C) | Terminal Alkyne | Alkynyl-substituted Pyridine |

| Heck Coupling | Carbon-Carbon (C-C) | Alkene | Alkenyl-substituted Pyridine |

Utility in Materials Science Research

The structural features of 2-(3-Bromopyridin-4-yl)propan-1-amine also suggest its potential utility in the field of materials science. The pyridine ring is a well-known coordinating ligand for a variety of metal ions. This property could be exploited to synthesize metal-organic frameworks (MOFs) or novel catalysts. The amine group provides a convenient point for grafting the molecule onto solid supports, such as silica (B1680970) or polymer resins, to create heterogeneous catalysts. mdpi.com

Furthermore, the conjugated π-system of the pyridine ring is a core component of many organic electronic materials. Through cross-coupling reactions at the bromine position, this π-system can be extended by adding other aromatic or heteroaromatic units. This strategy is used to tune the electronic properties of molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of polyheterocyclic systems with high π-conjugation is of interest for creating novel optical materials. mdpi.com The resulting N-arylated pyridine structures are analogous to compounds used as charge-transporting materials in electronic devices. mdpi.com

| Application Area | Relevant Structural Feature | Function |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Pyridine Nitrogen | Acts as a coordinating ligand to metal centers. |

| Heterogeneous Catalysis | Primary Amine Group | Allows for covalent attachment to solid supports. mdpi.com |

| Organic Electronics (e.g., OLEDs) | Bromo-Pyridine Ring (after modification) | Forms an extended π-conjugated system for charge transport. mdpi.com |

| Surface Functionalization | Primary Amine Group | Enables grafting onto surfaces to modify properties like hydrophilicity. |

Advanced Characterization Methodologies for 2 3 Bromopyridin 4 Yl Propan 1 Amine Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to the molecular characterization of 2-(3-Bromopyridin-4-yl)propan-1-amine, offering non-destructive and highly sensitive means to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within the 2-(3-Bromopyridin-4-yl)propan-1-amine molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons would provide information about their electronic environment. For instance, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the propan-1-amine side chain would resonate in the upfield region. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the number of adjacent protons, thus confirming the substitution pattern of the pyridine ring and the structure of the aliphatic side chain.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of their position relative to the nitrogen atom and the bromine substituent. The aliphatic carbons of the propan-1-amine moiety would appear at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-Bromopyridin-4-yl)propan-1-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | Multiplet |

| CH | Multiplet | Multiplet |

| CH₂ | Multiplet | Multiplet |

| CH₃ | Multiplet | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Bromopyridin-4-yl)propan-1-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C | 120 - 160 |

| Pyridine-C-Br | 110 - 125 |

| CH | 40 - 60 |

| CH₂ | 30 - 50 |

Note: The data in the tables above are predicted values and would need to be confirmed by experimental data, which is not currently available in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in 2-(3-Bromopyridin-4-yl)propan-1-amine. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propane (B168953) chain would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would likely produce signals in the 1400-1600 cm⁻¹ region. Finally, the C-Br stretching vibration would be expected at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.

Table 3: Expected IR Absorption Bands for 2-(3-Bromopyridin-4-yl)propan-1-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

Note: This is a generalized table of expected vibrational frequencies. Actual experimental data is required for confirmation.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-(3-Bromopyridin-4-yl)propan-1-amine. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity (M⁺ and M⁺+2) would be observed for the molecular ion and any bromine-containing fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information by revealing the stable fragments formed upon ionization.

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of 2-(3-Bromopyridin-4-yl)propan-1-amine, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

This analysis provides unambiguous information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the physical properties of the solid material. Currently, there is no publicly available crystal structure data for 2-(3-Bromopyridin-4-yl)propan-1-amine.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation and purification of 2-(3-Bromopyridin-4-yl)propan-1-amine from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like 2-(3-Bromopyridin-4-yl)propan-1-amine. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide both qualitative and quantitative information about the purity of the sample and the identity of any impurities. The choice of column and temperature program is critical for achieving good separation. For amines, specialized columns are often used to prevent peak tailing.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of "2-(3-Bromopyridin-4-yl)propan-1-amine" research, LC-MS is employed for molecular weight confirmation and impurity identification.

A typical LC-MS analysis for this compound would involve a reversed-phase chromatographic separation followed by detection using an electrospray ionization (ESI) source in positive ion mode, as the amine group is readily protonated. The mass spectrometer would be set to scan for the protonated molecule [M+H]⁺. Given the molecular formula C₈H₁₁BrN₂, the theoretical monoisotopic mass is approximately 214.01 g/mol . The presence of bromine would result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Representative LC-MS Parameters for 2-(3-Bromopyridin-4-yl)propan-1-amine Analysis

| Parameter | Value |

| Chromatography System | Agilent 1260 Infinity II or similar |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Mass Spectrometer | Agilent 6120 Quadrupole LC/MS or similar |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range (m/z) | 50 - 500 |

| Expected [M+H]⁺ (⁷⁹Br) | ~215.0 |

| Expected [M+H]⁺ (⁸¹Br) | ~217.0 |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-performance liquid chromatography is a cornerstone technique for assessing the purity and, for chiral molecules, the enantiomeric excess of "2-(3-Bromopyridin-4-yl)propan-1-amine".

Purity Determination

For purity analysis, a reversed-phase HPLC method with UV detection is standard. The method separates the target compound from any starting materials, by-products, or degradation products. The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Chromatography System | Shimadzu Prominence HPLC or similar |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Mode | Isocratic at 70:30 (A:B) or a shallow gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 3: Sample Purity Data for a Synthesized Batch of 2-(3-Bromopyridin-4-yl)propan-1-amine

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.5 | Impurity A |

| 2 | 4.1 | 99.3 | 2-(3-Bromopyridin-4-yl)propan-1-amine |

| 3 | 5.8 | 0.2 | Impurity B |

Enantiomeric Excess Determination

"2-(3-Bromopyridin-4-yl)propan-1-amine" is a chiral compound, existing as two non-superimposable mirror images (enantiomers). Determining the enantiomeric excess (e.e.) is crucial, as different enantiomers can have distinct biological activities. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for separating chiral amines. A normal-phase or polar organic mobile phase system is often used to enhance chiral recognition on these columns. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Chromatography System | Waters Alliance HPLC System or similar |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Mode | Isocratic |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

Table 5: Example Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Area (%) |

| (R)-enantiomer | 8.2 | 1.5 |

| (S)-enantiomer | 9.5 | 98.5 |

| Enantiomeric Excess (e.e.) | 97.0% |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Bromopyridin-4-yl)propan-1-amine with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Bromination : Direct bromination of 4-pyridylpropan-1-amine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 3-position .

Amine Protection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the primary amine during bromination, followed by deprotection under acidic or basic conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Confirmation via HPLC and H/C NMR is critical to verify structural integrity .

Q. How can researchers characterize the structural and electronic properties of 2-(3-Bromopyridin-4-yl)propan-1-amine using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- H/C NMR to confirm substitution patterns and amine proton environments.

- FTIR for identifying N-H stretches (~3300 cm) and C-Br vibrations (~600 cm) .

- Computational Analysis :

- Wavefunction Tools : Multiwfn software can calculate electron density, electrostatic potential surfaces, and local kinetic energy density to map reactive sites .

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to optimize geometry and predict vibrational frequencies, correlating with experimental IR data .

Advanced Research Questions

Q. How can one design experiments to investigate the biological interactions of 2-(3-Bromopyridin-4-yl)propan-1-amine with enzymatic targets such as nitric oxide synthases (NOS)?

- Methodological Answer :

- Enzyme Assays : Use recombinant NOS isoforms (e.g., nNOS, iNOS) in vitro. Monitor nitric oxide production via Griess assay or fluorescent probes (e.g., DAF-FM).

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Immobilize NOS on a sensor chip to measure real-time binding kinetics (, ) and affinity ().

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) of interaction .

- Structural Insights : Co-crystallization with NOS (using SHELX programs for structure refinement) or molecular docking (AutoDock Vina) to identify key binding residues .

Q. What strategies are effective for resolving contradictions in biological activity data between 2-(3-Bromopyridin-4-yl)propan-1-amine and its structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Tabulate analogs (e.g., 2-(3-chlorophenyl)propan-1-amine, bromopyridine derivatives) to identify substituent effects (Table 1).

- Meta-Analysis : Use statistical tools (e.g., PCA or hierarchical clustering) to group compounds by activity profiles, highlighting outliers for re-evaluation .

- Mechanistic Studies : Employ knock-out cell lines or competitive inhibition assays to isolate target-specific effects versus off-target interactions .

Table 1 : Structural analogs and activity differences

| Compound | Substituent | Key Activity Difference |

|---|---|---|

| 2-(3-Bromopyridin-4-yl)propan-1-amine | Br at pyridine 3 | High NOS inhibition ( = 12 μM) |

| 2-(3-Chlorophenyl)propan-1-amine | Cl at phenyl 3 | Moderate NOS modulation ( = 45 μM) |

| (R)-1-(4-Bromopyridin-3-YL)-TFEA | CF at ethylamine | Enhanced lipophilicity ( = 2.8) |

Q. How can computational modeling address discrepancies in the electronic properties of 2-(3-Bromopyridin-4-yl)propan-1-amine across different solvent environments?

- Methodological Answer :

- Solvent Modeling : Use the SMD continuum solvation model in Gaussian 09 to simulate solvent effects (e.g., water vs. DMSO) on dipole moments and HOMO-LUMO gaps.

- Charge Transfer Analysis : Multiwfn’s hole-electron analysis can visualize electron redistribution in polar solvents, explaining shifts in UV-Vis spectra .

- Validation : Compare computed absorption wavelengths () with experimental UV-Vis data in varying solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.